N'-{(E)-[4-(beta-D-glucopyranosyloxy)phenyl]methylidene}-2-hydroxybenzohydrazide
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Overview
Description
2-HYDROXY-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a benzohydrazide moiety. It is often studied for its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzohydrazide and an appropriate aldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce hydrazine compounds.
Scientific Research Applications
2-HYDROXY-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]BENZOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-HYDROXY-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple hydroxyl groups allows for hydrogen bonding and other interactions that can influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-HYDROXY-N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
- 4-HYDROXY-N’-[(2-METHOXYNAPHTHALENE)METHYLIDENE]BENZOHYDRAZIDE
- 2-HYDROXY-N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]BENZOHYDRAZIDE
Uniqueness
What sets 2-HYDROXY-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]BENZOHYDRAZIDE apart from similar compounds is its unique structure, which includes a sugar moiety. This structural feature can enhance its solubility and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H22N2O8 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C20H22N2O8/c23-10-15-16(25)17(26)18(27)20(30-15)29-12-7-5-11(6-8-12)9-21-22-19(28)13-3-1-2-4-14(13)24/h1-9,15-18,20,23-27H,10H2,(H,22,28)/b21-9+/t15-,16-,17+,18-,20-/m1/s1 |
InChI Key |
DAYZDXAEXUWALV-OOYWNPAKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
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